3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
The exact mass of the compound 3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is 370.20049070 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-27-13-12-23-20(26)24(17-9-10-17)18(21-23)16-8-5-11-22(14-16)19(25)15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZDEWGOUZTLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “3-(1-Benzoylpiperidin-3-yl)-4-Cyclopropyl-1-(2-Methoxyethyl)-4,5-Dihydro-1H-1,2,4-Triazol-5-One” is currently unknown. It is known that piperidine-containing compounds, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects.
Biochemical Analysis
Biochemical Properties
3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with butyrylcholinesterase, an enzyme involved in the hydrolysis of choline-based esters. This compound binds to the active site of butyrylcholinesterase, inhibiting its activity and potentially affecting cholinergic neurotransmission. Additionally, it may interact with other hydrolases and esterases, influencing various metabolic pathways.
Cellular Effects
The effects of 3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cholinergic signaling by inhibiting butyrylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This elevation in acetylcholine can enhance cholinergic neurotransmission, potentially improving cognitive functions and memory. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects through binding interactions with biomolecules. The compound binds to the active site of butyrylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased acetylcholine levels and enhanced cholinergic signaling. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity on butyrylcholinesterase. Prolonged exposure to certain environmental factors may lead to degradation, reducing its efficacy. Long-term effects on cellular function include sustained enhancement of cholinergic signaling and potential neuroprotective properties.
Dosage Effects in Animal Models
The effects of 3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one vary with different dosages in animal models. At low doses, the compound effectively inhibits butyrylcholinesterase, enhancing cholinergic neurotransmission without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including cholinergic overstimulation and potential neurotoxicity. Threshold effects observed in animal studies indicate that careful dosage optimization is necessary to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is involved in metabolic pathways related to cholinergic neurotransmission. The compound interacts with butyrylcholinesterase, inhibiting its activity and affecting the hydrolysis of acetylcholine. This interaction influences metabolic flux and metabolite levels, leading to increased acetylcholine concentrations in synaptic clefts. Additionally, the compound may interact with other enzymes and cofactors, modulating various biochemical pathways and metabolic processes.
Transport and Distribution
The transport and distribution of 3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound moderately crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, the compound may be transported by specific transporters or bind to proteins that facilitate its localization and accumulation in target tissues. These interactions influence the compound’s distribution and overall efficacy.
Subcellular Localization
The subcellular localization of 3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound’s interaction with butyrylcholinesterase may localize it to synaptic clefts, where it can effectively inhibit the enzyme and enhance cholinergic signaling. Additionally, the compound’s subcellular localization may influence its interactions with other biomolecules, modulating its overall biochemical effects.
Biological Activity
The compound 3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds containing the triazole moiety often exhibit significant biological activity through various mechanisms. This specific compound is believed to function primarily as a cyclin-dependent kinase (CDK) inhibitor , which plays a crucial role in cell cycle regulation. The inhibition of CDKs can lead to anti-proliferative effects in cancer cells.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound's IC50 values for these cell lines are summarized in Table 1.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.73 ± 0.33 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 1.06 ± 0.16 |
The mechanism of action appears to involve cell cycle arrest at the G0/G1 phase and the induction of late apoptosis, which was confirmed through flow cytometry assays.
CDK Inhibition
The compound's ability to inhibit CDK activity has been a focal point of research. In a study utilizing Scintillation Proximity Assay (SPA) methods, it was found that the compound significantly inhibits CDK activity, contributing to its anti-cancer properties .
Case Study 1: In Vitro Evaluation
A recent study evaluated the cytotoxic effects of various triazole derivatives, including our compound of interest. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner, with significant effects observed at concentrations as low as 3.75 μM .
Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the benzoyl and piperidine moieties could enhance biological activity. The introduction of specific substituents was shown to improve inhibitory potency against CDKs and increase cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
